- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)
2-(ジフルオロメチル)スルファニル-1,3-ベンゾチアゾールは、有機合成化学および医農薬中間体として重要な化合物です。分子内にジフルオロメチルチオ基(-SCF2H)とベンゾチアゾール骨格を有し、高い反応性と生物活性を示します。特に、フッ素原子の導入により代謝安定性が向上し、医薬品や農薬の開発において有用な構造モチーフとして注目されています。この化合物は、求電子性や求核性反応に適した特性を持ち、ヘテロ環化合物の修飾や新規化合物の合成に応用可能です。また、結晶性が良好なため精製が容易であり、高純度品の調製に適しています。
943-08-8 structure
Product Name:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
CAS番号:943-08-8
MF:C8H5F2NS2
メガワット:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327
Update Time:2025-11-01
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- インチ: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- InChIKey: XYUPZERKMMCICQ-UHFFFAOYSA-N
- ほほえんだ: FC(SC1SC2C(=CC=CC=2)N=1)F
計算された属性
- せいみつぶんしりょう: 216.98300
- どういたいしつりょう: 216.983
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 66.4A^2
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 32-33°C
- ふってん: 70-75 ºC (0.1 Torr)
- フラッシュポイント: 109.7±30.1 ºC,
- 屈折率: 1.6088 (589.3 nm 25 ºC)
- ようかいど: ほとんど溶けない(0.098 g/l)(25ºC)、
- PSA: 66.43000
- LogP: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole セキュリティ情報
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 1g |
¥454.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 5g |
¥2149.0 | 2024-04-17 | |
| TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D591700-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
| Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
| abcr | AB126813-1 g |
2-(Difluoromethylthio)benzothiazole, 97%; . |
943-08-8 | 97% | 1g |
€699.00 | 2023-05-10 | |
| Chemenu | CM361643-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 250mg |
$*** | 2023-05-29 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
リファレンス
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378
合成方法 3
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
リファレンス
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Solvents: p-Xylene ; 1 h, 90 °C
リファレンス
- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
リファレンス
- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
リファレンス
- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
リファレンス
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
リファレンス
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
リファレンス
- Process for preparation of difluoromethyl substituted compounds, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
リファレンス
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
リファレンス
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
リファレンス
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
リファレンス
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
リファレンス
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
合成方法 15
合成方法 16
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
リファレンス
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
リファレンス
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563
合成方法 19
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Borate(1-),tetrafluoro-
- Trimethyl(bromodifluoromethyl)silane
- 1,3-benzothiazole-2-thiol
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- (Chlorodifluoromethyl)trimethylsilane
- Sodium 2-mercaptobenzothiazole
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
注文番号:A1198284
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:36
価格 ($):267.0
Email:sales@amadischem.com
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 関連文献
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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推奨される供給者
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
清らかである:99%
はかる:5g
価格 ($):267.0